
Dimethyl (Boc-amino)malonate
Overview
Description
Dimethyl (Boc-amino)malonate, also known as (tert-butoxycarbonyl)amino malonic acid dimethyl ester, is an organic compound with the molecular formula C10H17NO6. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in the preparation of amino acids and peptides due to its stability and reactivity.
Mechanism of Action
Target of Action
Dimethyl (Boc-amino)malonate is primarily targeted towards amino functions in the context of synthetic chemistry . The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the protection of primary amines .
Mode of Action
The mode of action of this compound involves the protection of amino functions. This compound is unique because it can accommodate two such groups . The compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of multifunctional targets. The compound is used in the synthesis of products containing one or two Boc-groups, which are the result of dual protection of amines and amides . This process affects the downstream synthesis of various chemical compounds.
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that its bioavailability may be influenced by the specific conditions of the synthetic process.
Result of Action
The result of the action of this compound is the production of products containing one or two Boc-groups, which are the result of dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets, thereby influencing the molecular and cellular effects of various chemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases . Therefore, the presence of these substances in the environment can affect the compound’s action. Additionally, the compound’s action can be influenced by the specific conditions of the synthetic process, such as the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
Dimethyl (Boc-amino)malonate plays a role in biochemical reactions, particularly in the synthesis of α-amino acid esters . It interacts with various enzymes and proteins during these reactions. The nature of these interactions often involves processes such as hydrolysis, decarboxylation, and nucleophilic substitution .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of ischemia–reperfusion (IR) injury. Inhibition of succinate dehydrogenase (SDH) by this compound reduces cardiac IR injury . It influences cell function by affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor for barbituric acid and its use in the malonic ester synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to undergo hydrolysis and decarboxylation . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model during advancing type 2 diabetes, this compound at 0.1 and 0.6 mM reduced infarct size . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the β-alanine pathway, which has been engineered in Escherichia coli for malonate production . It interacts with enzymes such as succinate dehydrogenase (SDH), influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that the compound can be synthesized from dimethoxymethane and carbon monoxide , suggesting that it may interact with transporters or binding proteins that facilitate these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (Boc-amino)malonate can be synthesized through the reaction of dimethyl malonate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Dimethyl malonate+Boc2O→Dimethyl (Boc-amino)malonate
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (Boc-amino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form amino acids.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are commonly used bases.
Acids: Hydrochloric acid and sulfuric acid are used for hydrolysis reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used.
Major Products:
Amino Acids: Hydrolysis and decarboxylation of this compound can yield Boc-protected amino acids.
Peptides: The compound is used in peptide synthesis, where it acts as a building block for longer peptide chains.
Scientific Research Applications
Synthetic Organic Chemistry
Dimethyl (Boc-amino)malonate is instrumental in synthetic organic chemistry for constructing complex molecules. It acts as a precursor in various synthetic pathways, including:
- Peptide Synthesis : The compound is used for the preparation of protected amino acids, facilitating the development of therapeutic peptides. The Boc group allows for selective protection and deprotection during peptide assembly .
- Mannich Reactions : It participates in asymmetric Mannich reactions, which are crucial for synthesizing β-amino acids. This reaction can be catalyzed using cinchona alkaloids, yielding products with high enantioselectivity under mild conditions .
Drug Development
In drug development, this compound plays a significant role due to its ability to modify drug candidates. This modification enhances their bioavailability and stability, which is essential for effective therapeutic agents. For instance:
- Bioactive Compounds : Researchers have utilized this compound to synthesize novel bioactive molecules that exhibit improved pharmacological properties .
- Prodrug Design : The Boc group can be cleaved under physiological conditions, making it suitable for designing prodrugs that release active pharmaceutical ingredients upon administration .
Bioconjugation
This compound's reactive functional groups facilitate bioconjugation processes. This capability is vital for:
- Targeted Therapy : By attaching biomolecules to drugs or imaging agents, researchers can create targeted therapies that improve treatment efficacy while minimizing side effects .
Material Science
Beyond biological applications, this compound is explored in material science:
- Polymer Development : It contributes to the synthesis of polymers with specific functional properties required in electronics and coatings .
Case Study 1: Synthesis of β-Amino Acids
A study demonstrated the utility of this compound in synthesizing β-amino acids through enantioselective Mannich reactions. By employing cinchona alkaloid catalysts, researchers achieved high yields and selectivity, showcasing its effectiveness as a building block in asymmetric synthesis .
Case Study 2: Drug Modification
In another study focusing on drug modification, this compound was used to enhance the stability and solubility of a lead compound. The resulting derivatives exhibited significantly improved pharmacokinetic profiles compared to their unmodified counterparts .
Data Tables
Application Area | Specific Use Case | Outcome |
---|---|---|
Synthetic Organic Chemistry | Peptide Synthesis | High yield of protected amino acids |
Drug Development | Prodrug Design | Enhanced bioavailability |
Bioconjugation | Targeted Therapy | Improved efficacy |
Material Science | Polymer Development | Functional polymers |
Comparison with Similar Compounds
Diethyl (Boc-amino)malonate: Similar to Dimethyl (Boc-amino)malonate but with ethyl ester groups instead of methyl.
Dimethyl aminomalonate: Lacks the Boc protection and is more reactive.
Diethyl malonate: A simpler ester without the amino group.
Uniqueness: this compound is unique due to its combination of Boc protection and malonate ester functionalities. This makes it particularly useful in peptide synthesis and the preparation of amino acids, providing both stability and reactivity.
Biological Activity
Dimethyl (Boc-amino)malonate, also known as dimethyl 2-(Boc-amino)malonate, is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a precursor in the synthesis of various bioactive molecules, including amino acids and pharmaceuticals. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.
This compound has the chemical formula CHNO. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to an amino group, which enhances its stability and usability in synthetic pathways. The compound can be synthesized through various methods, including:
- Mannich Reaction: The Mannich reaction involving malonates and N-Boc aryl or alkyl imines has been shown to yield β-amino acids under mild conditions. This reaction is catalyzed by cooperative hydrogen bonding, allowing for high enantioselectivity .
- Direct Asymmetric Synthesis: Research indicates that this compound can be used in direct asymmetric synthesis protocols, facilitating the formation of unnatural α-amino acids .
Biological Activity
The biological activity of this compound is largely attributed to its derivatives, which exhibit various pharmacological properties. Notable activities include:
- Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit tumor invasion and metastasis in breast cancer models. For instance, specific analogues showed migration inhibition against breast cancer cell lines without affecting cell viability .
- Enzyme Inhibition: Compounds derived from this compound have been explored for their ability to inhibit enzyme activities relevant to cancer progression and other diseases .
Case Studies
-
Synthesis of β-Amino Acids:
A study reported the development of a convergent enantioselective route toward β-amino acids utilizing this compound as a key intermediate. This method showcased the compound's utility in synthesizing biologically important molecules under mild conditions . -
Antitumor Activity:
In research focusing on natural product fragments, derivatives of this compound were found to significantly reduce tumor cell migration and invasion in vitro. Furthermore, these compounds prolonged survival in xenograft models, indicating potential therapeutic applications .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVFHUDWIETEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399768 | |
Record name | Dimethyl (Boc-amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-70-1 | |
Record name | Dimethyl (Boc-amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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